2-(Isopropylsulfonyl)isonicotinic acid
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Overview
Description
2-(Isopropylsulfonyl)isonicotinic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of isonicotinic acid, characterized by the presence of an isopropylsulfonyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylsulfonyl)isonicotinic acid typically involves the sulfonylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylsulfonyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted isonicotinic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Isopropylsulfonyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfonyl)isonicotinic acid involves its interaction with specific molecular targets. The isopropylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound, which lacks the isopropylsulfonyl group.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions of the pyridine ring.
Nicotinic acid: A structurally similar compound with a carboxyl group at the 3 position of the pyridine ring.
Uniqueness
2-(Isopropylsulfonyl)isonicotinic acid is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-propan-2-ylsulfonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(2)15(13,14)8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) |
InChI Key |
FNBUXDOCJQYZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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